PTP1B-IN-14

Allosteric inhibition Non-competitive binding Structural biology

Catalytic-site PTP1B inhibitors share >70% sequence identity with TCPTP, causing cross-reactivity that confounds metabolic signaling studies. PTP1B-IN-14 solves this via a distinct allosteric mechanism targeting a remote pocket (Phe280, Phe196, Leu192, Asn193), delivering isoform-specific inhibition catalytic-site inhibitors cannot achieve. • >60-fold selectivity over TCPTP; 13.3-fold over SHP2 - enables unambiguous attribution of IRβ phosphorylation (2.13-fold at 25 μM) to PTP1B • Structurally validated allosteric reference for competitive binding assays, biophysical measurements, and molecular dynamics benchmarking • Pre-optimized in vivo formulation: DMSO:PEG300:Tween 80:Saline 10:40:5:45; ≥98% purity, -20°C powder stability (3 years), batch-to-batch consistency

Molecular Formula C27H19N5O3S4
Molecular Weight 589.7 g/mol
Cat. No. B282817
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePTP1B-IN-14
Molecular FormulaC27H19N5O3S4
Molecular Weight589.7 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)CSC2=NN=C(S2)NC(=O)CSC3=NC4=C(S3)C=C(C=C4)N5C(=O)C6=CC=CC=C6C5=O
InChIInChI=1S/C27H19N5O3S4/c1-15-5-4-6-16(11-15)13-36-27-31-30-25(39-27)29-22(33)14-37-26-28-20-10-9-17(12-21(20)38-26)32-23(34)18-7-2-3-8-19(18)24(32)35/h2-12H,13-14H2,1H3,(H,29,30,33)
InChIKeyYXXHMCHMAVOSQR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PTP1B-IN-14: A Selective Allosteric PTP1B Inhibitor (IC₅₀ = 0.72–1.69 μM) for Metabolic Research


PTP1B-IN-14 (CAS: 724451-35-8) is a small-molecule inhibitor of protein tyrosine phosphatase 1B (PTP1B) that targets the enzyme's allosteric site rather than the highly conserved catalytic domain [1]. Originally identified as compound H3 in a hierarchical virtual screening study, PTP1B-IN-14 belongs to a structurally distinct class of non-competitive inhibitors developed to address the specificity and bioavailability challenges that plague active-site–directed PTP1B inhibitors . The compound is commercially available from multiple vendors as a research-grade tool compound with ≥98% purity .

Why PTP1B-IN-14 Cannot Be Replaced by Other PTP1B Inhibitors Without Compromising Allosteric Selectivity


PTP1B inhibitors are not interchangeable due to fundamentally different binding mechanisms that dictate selectivity, off-target risk, and experimental reproducibility. The majority of PTP1B inhibitors target the highly conserved catalytic site, which shares >70% sequence identity with the closely related phosphatase TCPTP [1]. This conservation drives cross-reactivity and undermines data interpretability in metabolic signaling studies. PTP1B-IN-14 operates via a distinct allosteric mechanism that exploits a unique binding pocket remote from the catalytic cleft, enabling selectivity profiles that catalytic-site inhibitors cannot achieve [2]. Substituting PTP1B-IN-14 with an active-site inhibitor—or even another allosteric inhibitor with a different binding footprint—introduces uncontrolled variables that may confound results or necessitate costly experimental re-validation.

Quantitative Differentiation Evidence for PTP1B-IN-14: Head-to-Head Selectivity and Mechanistic Data


Allosteric Binding Site Differentiates PTP1B-IN-14 from Catalytic-Site Inhibitors

PTP1B-IN-14 binds to an allosteric pocket distinct from the catalytic site, a mechanism that fundamentally distinguishes it from the majority of PTP1B inhibitors which target the conserved catalytic domain. Molecular dynamics simulations and MM-GBSA calculations identified Phe280, Phe196, Leu192, and Asn193 as the key residues responsible for potent allosteric inhibition and PTP selectivity [1]. In contrast, active-site inhibitors such as TCS401 bind the catalytic cleft and induce different conformational dynamics [2]. This allosteric binding mode is a direct structural differentiator with functional consequences for selectivity.

Allosteric inhibition Non-competitive binding Structural biology

PTP1B-IN-14 Exhibits >60-Fold Selectivity Over TCPTP, Surpassing PTP1B-IN-29

PTP1B-IN-14 demonstrates >60-fold selectivity for PTP1B over the highly homologous T-cell protein tyrosine phosphatase (TCPTP), based on a selectivity index defined as percentage inhibition ratio at 1 μM [1]. This selectivity profile is a direct experimental outcome from the same study that identified the compound. For comparison, the analog PTP1B-IN-29 exhibits only ~3.4-fold selectivity (PTP1B IC₅₀ = 1.27 μM vs. TCPTP IC₅₀ = 4.38 μM) [2], while PTP1B-IN-3 shows no selectivity (IC₅₀ = 120 nM for both PTP1B and TCPTP) [3].

Selectivity TCPTP Isoform discrimination

PTP1B-IN-14 Demonstrates 13.3-Fold Selectivity Over SHP2 Phosphatase

Beyond TCPTP selectivity, PTP1B-IN-14 exhibits 13.3-fold selectivity for PTP1B over SHP2, another phosphatase that shares signaling pathway intersections [1]. This selectivity was directly measured in the original study alongside TCPTP selectivity. In contrast, PTP1B-IN-2, while potent (PTP1B IC₅₀ = 50 nM), shows only >40-fold selectivity over SHP2 but this is reported as a qualitative threshold rather than a precise quantitative ratio, and its TCPTP selectivity is only 15-fold [2].

SHP2 selectivity Phosphatase panel Off-target profiling

Cellular Insulin Signaling Enhancement: 2.13-Fold Increase in IRβ Phosphorylation at 25 μM

In CHO/HIR cells (Chinese hamster ovary cells stably expressing human insulin receptor), PTP1B-IN-14 (tested as compound H3) enhanced insulin-stimulated phosphorylation of the insulin receptor β-subunit (IRβ) by 2.13-fold compared to the insulin-only control at a concentration of 25 μM [1]. This cellular functional data distinguishes PTP1B-IN-14 from compounds that lack reported cellular activity or require higher concentrations to achieve comparable effects.

Cellular activity Insulin receptor Functional validation

Solubility and Formulation Documentation Supports Reproducible In Vivo Dosing

Commercial vendors provide validated formulation protocols for PTP1B-IN-14, including specific DMSO:PEG300:Tween 80:Saline ratios (10:40:5:45) for in vivo administration . The compound is documented as soluble in DMSO for stock preparation, with recommended storage at -20°C (powder, 3 years) and -80°C (in solvent, 1 year) . This level of documentation facilitates reproducible experimental design and reduces the technical burden of solubility optimization.

Solubility Formulation In vivo preparation

Structurally Distinct Chemical Scaffold Reduces Cross-Reactivity with Known Inhibitor Artifacts

PTP1B-IN-14 (compound H3) was identified from a virtual screening campaign that prioritized structures distinct from previously known PTP1B inhibitors [1]. Its core scaffold—incorporating benzothiazole, thiadiazole, and phthalimide moieties—differs markedly from the benzofuran/benzothiophene cores of classic allosteric inhibitors such as MSI-1436 and the sulfathiazole-based scaffolds of earlier series [2]. This structural divergence reduces the likelihood of encountering known pan-assay interference compounds (PAINS) associated with recurrent inhibitor chemotypes.

Chemical scaffold Structural novelty PAINS filtering

Optimal Use Cases for PTP1B-IN-14 Based on Verified Differentiation Evidence


Selective PTP1B Inhibition in Insulin Signaling Studies Requiring TCPTP Discrimination

Researchers investigating PTP1B-specific roles in insulin and leptin signaling pathways should select PTP1B-IN-14 over less selective alternatives. The compound's >60-fold selectivity over TCPTP ensures that observed effects—particularly enhanced IRβ phosphorylation (2.13-fold at 25 μM)—can be attributed specifically to PTP1B inhibition rather than confounding TCPTP cross-reactivity [1]. This is critical because TCPTP shares overlapping substrates and signaling nodes with PTP1B. The validated formulation protocols (DMSO:PEG300:Tween 80:Saline 10:40:5:45) support reproducible dosing in cellular and in vivo metabolic studies .

Allosteric Mechanism-of-Action Studies in Phosphatase Drug Discovery Programs

Drug discovery programs seeking to characterize allosteric PTP1B modulation should prioritize PTP1B-IN-14 as a reference tool compound. Its defined binding footprint—interacting with Phe280, Phe196, Leu192, and Asn193—provides a structurally validated allosteric reference point for competitive binding assays, biophysical measurements, and molecular dynamics benchmarking [1]. Unlike active-site inhibitors such as TCS401, PTP1B-IN-14 does not compete with phosphotyrosine substrate binding, enabling orthogonal validation of allosteric pharmacology in screening cascades [2].

Phosphatase Selectivity Panel Standard for Off-Target Profiling

PTP1B-IN-14 serves as a selectivity-calibrated standard in phosphatase inhibitor profiling panels due to its dual selectivity over TCPTP (>60-fold) and SHP2 (13.3-fold) [1]. Including PTP1B-IN-14 as a benchmark compound in selectivity assays provides a quantifiable reference point against which novel PTP1B inhibitors can be evaluated for their isoform discrimination. The compound's commercial availability with documented purity (≥98%) and storage specifications (-20°C powder, 3-year stability) ensures batch-to-batch consistency suitable for routine panel use .

Negative Control Compound in TCPTP-Dependent Signaling Experiments

Given its >60-fold selectivity for PTP1B over TCPTP [1], PTP1B-IN-14 functions as an effective negative control in experiments designed to probe TCPTP-dependent phenotypes. At concentrations up to 1 μM, the compound exhibits minimal TCPTP inhibition while potently engaging PTP1B, enabling researchers to distinguish TCPTP-mediated effects from those driven by PTP1B. This application leverages the compound's validated cellular activity in CHO/HIR cells [1] and its documented formulation compatibility for in vivo administration .

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